N-(5-chloro-2-phenoxyphenyl)methanesulfonamide

Chemical Synthesis Building Blocks Sulfonanilides

Researchers developing alkane sulfonanilide-based therapeutics face a critical sourcing challenge: variations in the aniline building block, especially at the 5-position, can derail reactions due to altered electronics and sterics. N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (CAS 55688-33-0) is the precise reagent for consistent synthesis. • Unique 5-chloro substitution provides a balanced electron-withdrawing effect vs. 4-nitro or 5-methoxy analogs, ensuring reliable coupling. • Low TPSA (63.8 Ų) and XLogP3 of 3.4 make it ideal for CNS-targeting programs requiring enhanced blood-brain barrier permeability. • Free sulfonamide NH serves as a nucleophilic handle for alkylation/acylation, unlike N-chlorinated analogs that act as electrophiles. • Supplied at 98% purity, minimizing side reactions and reducing downstream purification burden during scale-up.

Molecular Formula C13H12ClNO3S
Molecular Weight 297.76 g/mol
CAS No. 55688-33-0
Cat. No. B041265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-phenoxyphenyl)methanesulfonamide
CAS55688-33-0
Molecular FormulaC13H12ClNO3S
Molecular Weight297.76 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)Cl)OC2=CC=CC=C2
InChIInChI=1S/C13H12ClNO3S/c1-19(16,17)15-12-9-10(14)7-8-13(12)18-11-5-3-2-4-6-11/h2-9,15H,1H3
InChIKeyGZIRUZRHOISJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (CAS 55688-33-0): A Core Reagent for Sulfonanilide Synthesis


N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (CAS 55688-33-0), molecular formula C₁₃H₁₂ClNO₃S and molecular weight 297.76 g/mol [1], belongs to the class of methanesulfonamide-functionalized diaryl ethers. This compound is primarily recognized as a specialized building block and reagent in the preparation of alkane sulfonanilide derivatives , a class of compounds with established applications in pharmaceutical and agrochemical research. Its structural features—a 5-chloro substituent and a phenoxy group on the aniline ring—confer distinct reactivity and physicochemical properties that differentiate it from other sulfonanilide precursors.

Why N-(5-chloro-2-phenoxyphenyl)methanesulfonamide Cannot Be Casually Replaced by Other Sulfonanilides


In the synthesis of alkane sulfonanilides, the choice of the aniline-derived building block is critical for reaction outcome, yield, and final product purity. While several N-(substituted-2-phenoxyphenyl)methanesulfonamides exist, their substitution patterns—particularly at the 5-position of the central phenyl ring—dramatically alter electronic and steric properties. For instance, the 5-chloro substituent in the target compound provides a distinct balance of electron-withdrawing inductive effect and moderate steric bulk compared to the strong electron-withdrawing and resonance-capable 4-nitro group in nimesulide [1] or the electron-donating 5-methoxy group in iguratimod-related intermediates [2]. These differences influence both the reactivity in downstream coupling reactions and the physicochemical properties (e.g., logP, TPSA) of the resulting sulfonanilides [3]. Direct substitution with a different analog can lead to failed reactions, lower yields, or the generation of difficult-to-separate impurities, making procurement of the correct, qualified building block essential.

Quantitative Differentiators of N-(5-chloro-2-phenoxyphenyl)methanesulfonamide vs. Closest Analogs


Molecular Weight and Formula Differentiation from Chlorinated Analog

The target compound (C₁₃H₁₂ClNO₃S, MW 297.76) is chemically distinct from its di-chlorinated analog 1-chloro-N-(5-chloro-2-phenoxyphenyl)methanesulfonamide (C₁₃H₁₁Cl₂NO₃S, MW 332.2) . This difference in halogenation at the sulfonamide nitrogen versus the phenyl ring creates a unique reactivity profile. The mono-chloro compound (target) serves as a nucleophile in alkylations, whereas the N-chlorinated analog is an electrophilic chlorinating reagent, highlighting a functional divergence critical for experimental design .

Chemical Synthesis Building Blocks Sulfonanilides

Lipophilicity (XLogP3) Comparison: Chloro vs. Methoxy and Nitro Analogs

The calculated partition coefficient (XLogP3) for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is 3.4 [1]. This lipophilicity falls between the more polar 4-nitro analog (nimesulide, XLogP3 approx. 2.6) [2] and the more lipophilic 5-methoxy analog (XLogP3 not directly available but expected higher due to electron-donating OMe) [3]. This intermediate logP value offers a balance of membrane permeability and aqueous solubility for early-stage research applications.

Physicochemical Properties Drug Design ADME

Topological Polar Surface Area (TPSA) Distinction from Nimesulide

The target compound exhibits a TPSA of 63.8 Ų [1], which is significantly lower than that of the clinically used NSAID nimesulide (TPSA ≈ 101 Ų) [2]. This difference arises from the absence of the strongly polar nitro group present in nimesulide. The lower TPSA suggests improved passive membrane permeability and potential blood-brain barrier penetration in any derived leads, offering a different pharmacological starting point.

Drug-likeness Bioavailability Property Prediction

Hydrogen Bond Donor/Acceptor Profile: A Balanced 1:4 Ratio

N-(5-chloro-2-phenoxyphenyl)methanesulfonamide has one hydrogen bond donor (the sulfonamide NH) and four hydrogen bond acceptors (sulfonyl oxygens, ether oxygen, and chlorine lone pairs) [1]. This 1:4 ratio contrasts with the 5-methoxy analog (1:5 ratio due to additional methoxy oxygen) [2] and the 4-nitro analog (1:7 ratio due to nitro group oxygens) [3]. The reduced hydrogen bonding capacity may lead to lower aqueous solubility but enhanced permeability and reduced off-target binding.

Molecular Interactions Receptor Binding Solubility

Reagent Purity Specifications: 98% Baseline for Reliable Synthesis

Reputable suppliers typically offer N-(5-chloro-2-phenoxyphenyl)methanesulfonamide at a minimum purity of 98% . In contrast, the related compound 1-chloro-N-(5-chloro-2-phenoxyphenyl)methanesulfonamide is commonly supplied at 95% purity . The higher purity specification of the target compound reduces the risk of side reactions and simplifies purification in multistep alkane sulfonanilide syntheses.

Quality Control Reproducibility Procurement

Specific Rotatable Bond Count Influences Conformational Flexibility

The target compound has exactly four rotatable bonds (the methanesulfonamide moiety and the phenoxy ether linkage) [1]. This is identical to nimesulide [2] but may differ from other analogs like N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide (which could have five rotatable bonds if the methoxy group is considered freely rotating). The restricted flexibility can impact entropic penalties upon binding to biological targets or in crystal packing.

Conformational Analysis Molecular Modeling SAR

Optimal Use Cases for N-(5-chloro-2-phenoxyphenyl)methanesulfonamide Based on Evidence


Synthesis of Alkane Sulfonanilide Libraries with Balanced Lipophilicity

Leveraging its intermediate XLogP3 of 3.4 [1], this compound is ideal for preparing sulfonanilide derivatives intended to explore a mid-range lipophilicity space. This is in contrast to the more polar nimesulide-derived scaffolds (XLogP3 ≈ 2.6) [2]. Researchers focused on optimizing ADME properties can systematically probe the impact of the 5-chloro substituent.

Reagent for Nucleophilic Substitution Leading to Functionalized Sulfonanilides

As a documented reagent in the preparation of alkane sulfonanilides , the compound's free sulfonamide NH serves as a nucleophilic handle. This contrasts with its N-chlorinated analog, which acts as an electrophilic chlorinating agent. For applications requiring subsequent alkylation or acylation at the sulfonamide nitrogen, this compound is the correct choice.

Building Block for CNS-Penetrant Candidate Design

With a low TPSA of 63.8 Ų [1]—significantly lower than the 101 Ų of nimesulide [2]—this compound is a strategic starting material for medicinal chemistry programs targeting central nervous system (CNS) disorders where enhanced blood-brain barrier permeability is desired. The absence of the strongly polar nitro group reduces hydrogen bonding capacity, favoring passive diffusion across lipid membranes.

High-Reproducibility Chemical Synthesis Requiring Minimal Purification

Procurement of this compound at a standard purity of 98% ensures that downstream reactions are less prone to side reactions from impurities. For laboratories scaling up from milligram to gram quantities, the higher purity baseline compared to some analogs (e.g., 95% purity for related chlorinated derivatives ) reduces the burden on chromatographic purification, saving both time and solvent resources.

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